
8-Fluoro-5-methylisoquinoline-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 8-Fluoro-5-methylisoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the fluorination of a methylisoquinoline precursor followed by carboxylation. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product’s purity and yield .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to achieve high purity levels .
Analyse Des Réactions Chimiques
8-Fluoro-5-methylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield different isoquinoline derivatives with altered functional groups.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
8-Fluoro-5-methylisoquinoline-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Fluoro-5-methylisoquinoline-1-carboxylic acid is not fully understood. similar compounds, such as fluoroquinolones, target bacterial enzymes like DNA gyrase and DNA topoisomerase IV. These enzymes are crucial for DNA replication and transcription, and their inhibition leads to bacterial cell death . It is hypothesized that this compound may exert its effects through similar pathways, although further research is needed to confirm this .
Comparaison Avec Des Composés Similaires
8-Fluoro-5-methylisoquinoline-1-carboxylic acid can be compared with other fluorinated isoquinoline derivatives, such as:
8-Fluoroisoquinoline: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
5-Methylisoquinoline-1-carboxylic acid: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
Fluoroquinolones: A class of antibiotics with a similar fluorinated structure but different functional groups and biological targets.
The uniqueness of this compound lies in its combination of a fluorine atom and a carboxylic acid group, which provides distinct chemical properties and potential biological activities .
Propriétés
Formule moléculaire |
C11H8FNO2 |
|---|---|
Poids moléculaire |
205.18 g/mol |
Nom IUPAC |
8-fluoro-5-methylisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2/c1-6-2-3-8(12)9-7(6)4-5-13-10(9)11(14)15/h2-5H,1H3,(H,14,15) |
Clé InChI |
VTUFORSCFHCWMW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CN=C(C2=C(C=C1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


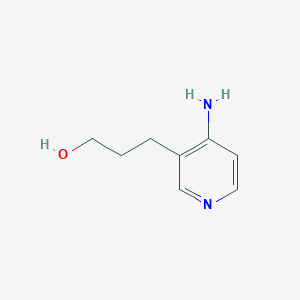
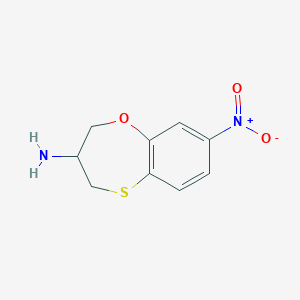
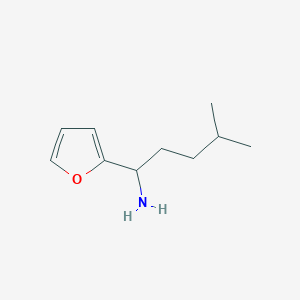
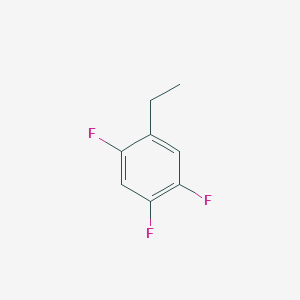
![3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B13243713.png)

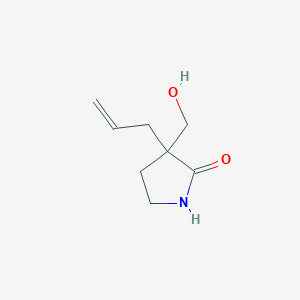
![5-Ethyl-3-[2-oxo-2-(piperazin-1-YL)ethyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B13243733.png)
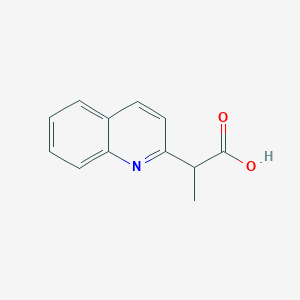

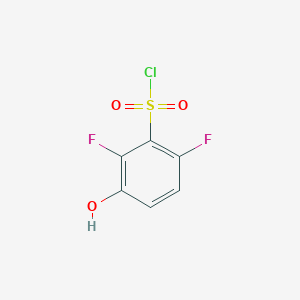
![(1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13243744.png)
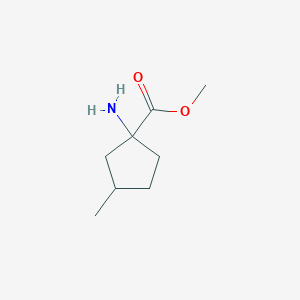
![tert-Butyl 2-[(propan-2-yloxy)methyl]pyrrolidine-2-carboxylate](/img/structure/B13243749.png)
